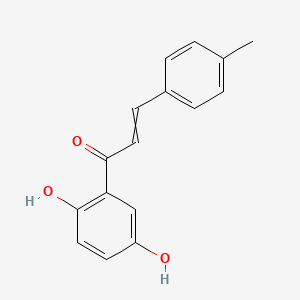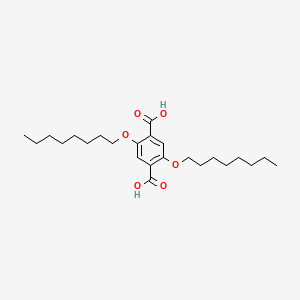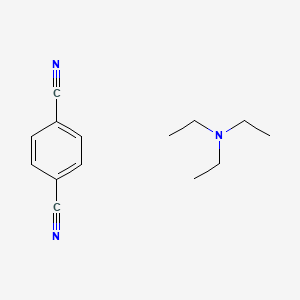
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of four carboxylate groups and four methyl groups attached to the pyrazole ring, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate typically involves the reaction of pyrazole derivatives with suitable carboxylating agents under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of catalysts to achieve the desired carboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .
Scientific Research Applications
Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Benzylpyrazole-4-boronic acid pinacol ester
Comparison: Tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate stands out due to its high degree of functionalization, which provides unique reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of modification .
Properties
CAS No. |
105020-49-3 |
|---|---|
Molecular Formula |
C11H14N2O8 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
tetramethyl 1H-pyrazole-4,4,5,5-tetracarboxylate |
InChI |
InChI=1S/C11H14N2O8/c1-18-6(14)10(7(15)19-2)5-12-13-11(10,8(16)20-3)9(17)21-4/h5,13H,1-4H3 |
InChI Key |
SGKCFUAYFFYBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C=NNC1(C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
